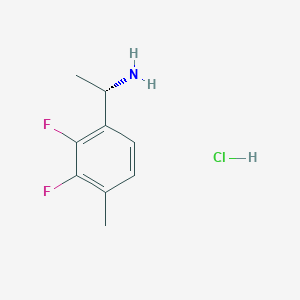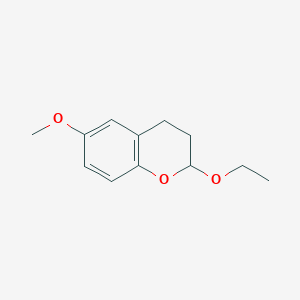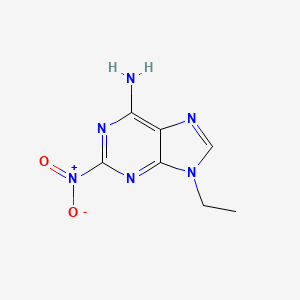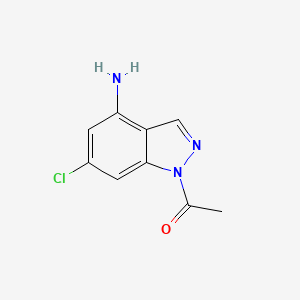
((3,3-Dimethoxypropoxy)methyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3,3-Dimethoxypropoxy)methyl)benzene: is an organic compound with the molecular formula C12H18O3 . It is a derivative of benzene, where a 3,3-dimethoxypropoxy group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((3,3-Dimethoxypropoxy)methyl)benzene typically involves the reaction of benzene with 3,3-dimethoxypropyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the pure compound .
Análisis De Reacciones Químicas
Types of Reactions: ((3,3-Dimethoxypropoxy)methyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((3,3-Dimethoxypropoxy)methyl)benzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in the study of biochemical pathways and interactions due to its unique structure.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mecanismo De Acción
The mechanism of action of ((3,3-Dimethoxypropoxy)methyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites. These interactions can influence biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
- (3,3-Dimethoxypropyl)benzene
- 1,1-Dimethoxy-3-phenylpropane
- 3-Phenylpropionaldehyde dimethyl acetal
Uniqueness: ((3,3-Dimethoxypropoxy)methyl)benzene is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications .
Propiedades
Número CAS |
34591-97-4 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,3-dimethoxypropoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-13-12(14-2)8-9-15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
Clave InChI |
PHWKICWDLSTDBH-UHFFFAOYSA-N |
SMILES canónico |
COC(CCOCC1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



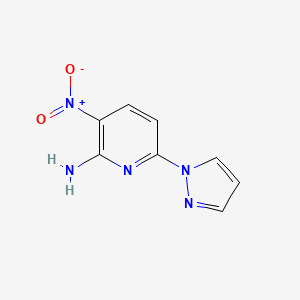
![2-Cyclopentyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11894078.png)


![(1R,4S,5R)-1,8-Dimethyl-4-(prop-1-en-2-yl)spiro[4.5]dec-7-ene](/img/structure/B11894103.png)

